molecular formula C9H8BNO3 B3201662 (2-Phenyl-1,3-oxazol-5-yl)boronic acid CAS No. 1019927-05-9

(2-Phenyl-1,3-oxazol-5-yl)boronic acid

Cat. No. B3201662
CAS RN: 1019927-05-9
M. Wt: 188.98 g/mol
InChI Key: MHPLUWYJBDNZKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Van Leusen Oxazole Synthesis

    • This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form 5-aryloxazoles .
  • Cu(NO₃)₂•3H₂O and Iodine-Assisted Synthesis

    • The reaction proceeds through the generation of α-iodo acetophenones, followed by Kornblum oxidation to phenylglyoxals, condensation to imines, and decarboxylation/annulation/oxidation sequence .
  • Palladium-Catalyzed Arylation

    • Task-specific phosphine ligands influence the regioselectivity: C-5 arylation is preferred in polar solvents, while C-2 arylation is favored in nonpolar solvents .

Molecular Structure Analysis

The molecular formula of (2-Phenyl-1,3-oxazol-5-yl)boronic acid is C₆H₇BNO₂ . It contains a five-membered oxazole ring with one nitrogen and one oxygen atom in its backbone .


Chemical Reactions Analysis

  • Arylation Reactions

    • Palladium-catalyzed arylation can occur at different positions on the oxazole ring .
  • Decarboxylation/Annulation/Oxidation Sequence

    • In the Cu(NO₃)₂•3H₂O and iodine-assisted synthesis, this sequence leads to the formation of 2,5-disubstituted oxazoles .

Physical and Chemical Properties

  • Melting Point : Approximately 234°C .

Future Directions

: [1,3-Ox

properties

IUPAC Name

(2-phenyl-1,3-oxazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPLUWYJBDNZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(O1)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenyl-1,3-oxazol-5-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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